molecular formula C16H22N2O B12522896 N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide CAS No. 799254-10-7

N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide

Katalognummer: B12522896
CAS-Nummer: 799254-10-7
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: DRXIRMZELIZVFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a hept-1-yn-1-yl group and a methylamino group attached to a phenyl ring, which is further connected to an acetamide group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide typically involves the reaction of 5-(Hept-1-YN-1-YL)-2-nitroaniline with methylamine, followed by reduction and acetylation. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include signal transduction pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide
  • N-(prop-2-yn-1-yl)-o-phenylenediamines
  • N-(penta-2,4-diyn-1-yl)-o-phenylenediamines

Uniqueness

This compound is unique due to its specific structural features, such as the hept-1-yn-1-yl group and the methylamino group

Eigenschaften

CAS-Nummer

799254-10-7

Molekularformel

C16H22N2O

Molekulargewicht

258.36 g/mol

IUPAC-Name

N-[5-hept-1-ynyl-2-(methylamino)phenyl]acetamide

InChI

InChI=1S/C16H22N2O/c1-4-5-6-7-8-9-14-10-11-15(17-3)16(12-14)18-13(2)19/h10-12,17H,4-7H2,1-3H3,(H,18,19)

InChI-Schlüssel

DRXIRMZELIZVFL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC#CC1=CC(=C(C=C1)NC)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.